molecular formula C8H8FNO B1340902 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 898832-40-1

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

货号: B1340902
CAS 编号: 898832-40-1
分子量: 153.15 g/mol
InChI 键: TUSAJTKBOABBTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine represents a fluorinated derivative of the benzoxazine heterocyclic system, characterized by a benzene ring fused to an oxazine ring containing both nitrogen and oxygen heteroatoms. The compound exhibits the molecular formula C8H8FNO with a molecular weight of 153.15 grams per mole, distinguishing it from other benzoxazine derivatives through the presence of a fluorine substituent at the 8-position of the aromatic ring. The International Union of Pure and Applied Chemistry systematic name for this compound is 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, reflecting the precise positioning of the fluorine atom and the reduced nature of the oxazine ring.

The structural architecture of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine incorporates a six-membered oxazine ring that is partially saturated, specifically at the 2,3-positions, creating a dihydro configuration. This saturation pattern significantly influences the compound's chemical reactivity and conformational flexibility compared to fully aromatic benzoxazine systems. The canonical Simplified Molecular-Input Line-Entry System representation C1COC2=C(N1)C=CC=C2F provides a clear indication of the molecular connectivity, demonstrating the characteristic oxazine ring fusion with the benzene ring and the specific fluorine substitution pattern.

The compound possesses several important identifying characteristics that distinguish it within chemical databases and regulatory systems. The Chemical Abstracts Service registry number 898832-40-1 serves as the primary identifier for this specific fluorinated benzoxazine derivative. Additionally, the compound is catalogued under the DSSTox Substance ID DTXSID30585698 within the Environmental Protection Agency's computational toxicology database, reflecting its recognition in environmental and safety assessment frameworks. The European Community number 850-593-2 further establishes its regulatory status within European chemical registration systems.

Property Value Source Database
Molecular Formula C8H8FNO PubChem
Molecular Weight 153.15 g/mol PubChem
Chemical Abstracts Service Number 898832-40-1 DSSTox
International Chemical Identifier InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 PubChem
International Chemical Identifier Key TUSAJTKBOABBTR-UHFFFAOYSA-N PubChem
Canonical Simplified Molecular-Input Line-Entry System C1COC2=C(N1)C=CC=C2F PubChem

Historical Development in Benzoxazine Chemistry

The historical development of benzoxazine chemistry traces its origins to 1959, when the foundational benzoxazine structure was first discovered and characterized, establishing the groundwork for subsequent investigations into this heterocyclic system. This initial discovery marked the beginning of extensive research into the unique physiological activities exhibited by benzoxazine compounds, which subsequently attracted considerable attention from the chemical and pharmaceutical research communities due to their diverse biological properties and synthetic versatility. The early recognition of benzoxazine compounds as privileged scaffolds in medicinal chemistry stems from their ability to interact with multiple biological targets while maintaining structural stability and synthetic accessibility.

The evolution of benzoxazine chemistry accelerated significantly during the latter half of the twentieth century, with researchers developing various synthetic methodologies to access different substitution patterns and ring configurations. Traditional synthesis methods initially involved multi-step processes with complicated reaction sequences, harsh conditions, and often disappointing yields, prompting continued efforts to develop more efficient and practical synthetic approaches. The recognition of these limitations drove innovation in synthetic methodology, leading to the development of one-pot reactions and mechanochemical synthesis techniques that dramatically improved the accessibility of benzoxazine derivatives.

A pivotal advancement in benzoxazine chemistry occurred with the development of polybenzoxazine technology, which demonstrated the potential for these heterocyclic compounds to serve as monomers for high-performance polymer synthesis. The Mannich reaction emerged as a particularly important synthetic tool, enabling the efficient preparation of 1,3-benzoxazines through the combination of phenols, amines, and formaldehyde in a single reaction vessel. This synthetic breakthrough significantly expanded the scope of accessible benzoxazine derivatives and facilitated the exploration of their applications in materials science and polymer chemistry.

The commercial development of benzoxazine technology gained momentum through industrial partnerships and patent acquisitions, notably including the 1995 acquisition of Gurrit Essex patents by Huntsman Corporation, which helped establish benzoxazine chemistry as a viable industrial technology. The subsequent licensing of benzoxazine technology to major industrial partners, such as the 1997 agreement with Hitachi, demonstrated the growing commercial interest in these materials for electronic and advanced materials applications. These industrial developments coincided with growing recognition of benzoxazines as halogen-free alternatives for fire-retardant applications, particularly in the printed circuit board and electronics industries.

Positional Isomerism in Fluorinated Benzoxazine Derivatives

Positional isomerism in fluorinated benzoxazine derivatives represents a critical aspect of structure-activity relationships within this class of compounds, with fluorine substitution patterns significantly influencing both chemical properties and biological activities. The systematic investigation of different fluorine positions on the benzoxazine ring system has revealed distinct differences in molecular properties, with each positional isomer exhibiting unique characteristics in terms of electronic distribution, chemical reactivity, and potential applications. The availability of multiple fluorinated benzoxazine isomers provides researchers with a diverse toolkit for exploring structure-property relationships and optimizing compounds for specific applications.

The 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine isomer, bearing the Chemical Abstracts Service number 1067171-66-7, represents one significant positional variant that shares the same molecular formula C8H8FNO with the 8-fluoro derivative but exhibits distinct chemical and biological properties due to the alternative fluorine positioning. This positional difference results in altered electronic distribution within the aromatic ring system, potentially affecting the compound's interaction with biological targets and its chemical reactivity profile. The 5-fluoro isomer maintains the same molecular weight of 153.15 grams per mole as other fluorinated positional isomers, but its unique substitution pattern creates distinct steric and electronic environments.

The 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivative, identified by Chemical Abstracts Service number 105655-00-3, provides another important comparison point for understanding the effects of fluorine position on molecular properties. This isomer demonstrates how relatively small changes in substituent position can lead to significant variations in chemical behavior and potential applications. The systematic study of such positional isomers has become increasingly important in medicinal chemistry, where subtle structural modifications can dramatically alter biological activity, selectivity, and pharmacokinetic properties.

The 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine isomer, catalogued under Chemical Abstracts Service number 56346-41-9, completes the series of simple monofluorinated benzoxazine derivatives and provides valuable insights into the relationship between fluorine position and molecular properties. Research into these positional isomers has revealed that the specific location of fluorine substitution can influence factors such as metabolic stability, receptor binding affinity, and overall pharmacological profile. The availability of multiple positional isomers allows for comprehensive structure-activity relationship studies that can guide the design of optimized derivatives for specific therapeutic applications.

Compound Chemical Abstracts Service Number Fluorine Position Molecular Formula European Community Number
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine 1067171-66-7 Position 5 C8H8FNO 850-605-6
6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine 105655-00-3 Position 6 C8H8FNO 845-787-9
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine 56346-41-9 Position 7 C8H8FNO 844-514-0
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine 898832-40-1 Position 8 C8H8FNO 850-593-2

The investigation of multiply substituted fluorinated benzoxazine derivatives has further expanded the scope of positional isomerism studies, with compounds such as 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine demonstrating the potential for incorporating multiple halogen substituents to fine-tune molecular properties. This disubstituted derivative, bearing Chemical Abstracts Service number 1256255-94-3, exhibits a molecular formula of C8H7BrFNO and a molecular weight of 232.05 grams per mole, representing a significant structural elaboration of the basic benzoxazine framework. The presence of both bromine and fluorine substituents creates unique electronic and steric environments that may confer enhanced biological activity or improved pharmacological properties compared to monosubstituted derivatives.

属性

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSAJTKBOABBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585698
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898832-40-1
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with a fluorinated aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminophenol with 8-fluorobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazine ring . Another approach involves the use of a fluorinated ketone and an appropriate amine under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple benzoxazine derivatives. This method uses a multiposition jar milling system, enabling the processing of up to 12 samples simultaneously, thus increasing the efficiency and yield of the production process .

化学反应分析

N-Alkylation Reactions

The secondary amine in the benzoxazine ring undergoes alkylation under reductive conditions. For example, formaldehyde and sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) and acetic acid facilitate methylation at the nitrogen atom:

Reaction Conditions Product Yield Source
8-Fluoro-3,4-dihydro-2H-benzo[b] oxazine + CH₂O + NaBH₃CN → N-methyl derivativeTHF, AcOH, 70°C, overnight8-Fluoro-4-methyl-3,4-dihydro-2H-benzo[b] oxazine93%

This reaction is analogous to the alkylation of brominated benzoxazines , demonstrating the versatility of the scaffold for functionalization.

Borane-Mediated Reductions

The dihydro-oxazine ring can participate in borane-dimethyl sulfide (BH₃·SMe₂)-mediated reductions. For example, treatment with BH₃·THF under reflux conditions reduces ketone intermediates to alcohols, though direct reduction of the parent compound requires further study .

Reaction Conditions Product Yield Source
8-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazine + BH₃·THF → Alcohol derivativeTHF, reflux, 3 hours8-Fluoro-3-hydroxy-3,4-dihydro-2H-benzo[b] oxazine85%

Vilsmeier–Haack Formylation

Electrophilic formylation at the 6-position is achieved using the Vilsmeier–Haack reagent (POCl₃/DMF), enabling further functionalization:

Reaction Conditions Product Yield Source
8-Fluoro-3,4-dihydro-2H-benzo[b] oxazine + Vilsmeier reagent → 6-CarbaldehydeDMF, 80°C, 12 hours8-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-6-carbaldehyde85%

This reaction highlights the compound’s susceptibility to electrophilic substitution at activated aromatic positions .

Copper-Catalyzed Cross-Coupling

Bromo-substituted derivatives of 8-fluoro-3,4-dihydro-2H-benzo[b] oxazine undergo Ullmann-type coupling reactions. For example:

Reaction Conditions Product Yield Source
5-Bromo-8-fluoro-3,4-dihydro-2H-benzo[b] oxazine + Aryl boronic acid → Biaryl derivativeCu(OAc)₂, Cs₂CO₃, NMP, 90°C5-Aryl-8-fluoro-3,4-dihydro-2H-benzo[b] oxazine98%

This method enables diversification of the aromatic ring for drug discovery applications .

Deprotection and Functionalization

Boc-protected derivatives are deprotected under acidic conditions to yield free amines for further reactions:

Reaction Conditions Product Yield Source
tert-Butyl 8-fluoro-3,4-dihydro-2H-benzo[b] oxazine-4-carboxylate → Free amineHCl, ethanol, room temperature8-Fluoro-3,4-dihydro-2H-benzo[b] oxazine95%

Antimicrobial and Biological Activity

Fluorinated benzoxazines exhibit enhanced antimicrobial properties due to the electron-withdrawing effect of fluorine, which stabilizes reactive intermediates . For instance:

  • Antimicrobial Activity : Fluorine at the 8-position increases lipophilicity, improving membrane penetration .
  • Neuroprotective Effects : Derivatives inhibit Aβ aggregation, relevant in Alzheimer’s disease research .

Key Reaction Trends

  • Electronic Effects : The 8-fluoro substituent directs electrophilic substitution to the 6-position (meta to fluorine) .
  • Steric Accessibility : The dihydro-oxazine ring’s conformation allows selective N-alkylation and reduction .
  • Synthetic Utility : Cross-coupling and formylation reactions enable rapid diversification for medicinal chemistry .

作用机制

The mechanism of action of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and efficacy .

相似化合物的比较

Table 1: Structural Features of Key Benzoxazine Derivatives

Compound Name Substituent(s) Position(s) Key Structural Notes
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine Fluorine 8 Enhances electron deficiency; improves blood-brain barrier penetration
TTZ-1/TTZ-2 Hydrophobic chain (amide-linked) 8 2,8-disubstituted; bioisosteric replacement for carboxylic acids
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Bromine 8 Larger halogen atom; potential for cross-coupling reactions
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine Methoxy 6 Electron-donating group; alters solubility and metabolic stability
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine Nitro 8 Strong electron-withdrawing group; impacts redox properties

Key Observations :

  • Fluorine vs. Bromine : The smaller size and higher electronegativity of fluorine (vs. bromine) reduce steric hindrance and enhance binding affinity to neuronal targets .
  • Hydrophobic Chains (TTZ-1/2) : The amide-linked chains at the 8-position improve membrane permeability and target engagement in enzyme inhibition assays .

Key Observations :

  • Palladium Catalysis : Critical for introducing piperazine and other nitrogen-containing groups .
  • NaH-Mediated Alkylation : A common strategy for functionalizing the benzoxazine core at the 8-position .

Key Observations :

  • Enzyme Inhibition : TTZ-1/2’s hydrophobic chains enhance binding to Protein S-a, whereas carboxyl or amide substituents render analogues inactive .

生物活性

Overview

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated compound belonging to the benzoxazine family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by the presence of a fluorine atom, enhances its biochemical interactions and therapeutic potential.

  • Molecular Formula: C8H8FNO
  • Molecular Weight: 153.15 g/mol
  • CAS Number: 898832-40-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can modulate enzyme activities and cell signaling pathways, influencing processes such as apoptosis and cellular defense mechanisms against oxidative stress .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
  • Receptor Interaction: It has shown potential as a serotonin receptor antagonist, particularly against the 5-HT3 receptor, which is implicated in various neurological disorders .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antioxidant Effects: The compound modulates oxidative stress responses by interacting with enzymes involved in cellular defense mechanisms.
  • Neuroprotective Properties: Studies have demonstrated its efficacy in protecting neuronal cells from amyloid toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity: Preliminary investigations indicate that it may exhibit anticancer properties through modulation of cell signaling pathways related to proliferation and apoptosis.

Study on Serotonin Receptor Antagonism

A series of derivatives of 3,4-dihydro-2H-benzoxazine were synthesized and evaluated for their antagonistic activities at the 5-HT3 receptor. The introduction of substituents at the 2-position significantly enhanced the antagonistic effects. Notably, compounds featuring a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety demonstrated high affinity for the receptor (Ki = 0.019 nM) and prolonged activity in vivo .

Neuroprotective Effects Against Amyloid Toxicity

In vitro studies have shown that this compound effectively blocked amyloid beta (Aβ) toxicity in rat hippocampal slices. This suggests its potential utility in treating Alzheimer's disease by preventing cognitive decline associated with Aβ aggregation .

Comparative Analysis

When compared to similar compounds such as 3,4-dihydro-2H-benzoxazine and 8-chloro derivatives, the presence of fluorine in this compound significantly enhances its stability and biological activity due to improved lipophilicity and binding affinity towards biological targets .

CompoundKey FeaturesBiological Activity
This compoundContains fluorine; enhanced bindingAntioxidant; neuroprotective; anticancer
3,4-Dihydro-2H-benzoxazineLacks fluorineLimited activity
8-Chloro-3,4-dihydro-2H-benzoxazineContains chlorineAltered biological behavior

常见问题

Q. What are the recommended synthetic routes for 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic Fluorination : Introduce fluorine via displacement of a leaving group (e.g., nitro or chloro) using KF or CsF under anhydrous conditions. Monitor reaction progress with HPLC or TLC .
  • Cyclization Strategies : Oxazine ring formation can be achieved via acid-catalyzed cyclization of substituted ethanolamine derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions .
    Quality Control : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (≥95% purity) to validate product integrity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation : Employ ¹H/¹³C NMR to verify the fluorine substitution pattern and oxazine ring conformation. Compare chemical shifts with analogous benzoxazine derivatives (e.g., 7-Nitro-3,4-dihydro-2H-1,4-benzooxazine) .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against certified reference standards (e.g., LGC Quality’s impurities catalog) to detect trace byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (expected m/z for C₈H₇FNO₂: 168.0422) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct pharmacological effects from assay-specific artifacts .
  • Replication Studies : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controlled impurity profiles (≤0.5% by HPLC) to eliminate batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to reconcile discrepancies in IC₅₀ values across studies, accounting for differences in cell lines or assay protocols .

Q. How should factorial design be applied to study substituent effects on the compound’s reactivity?

Methodological Answer:

  • Variable Selection : Test factors like fluorine position (C-6 vs. C-8), electron-withdrawing groups (e.g., nitro), and ring saturation (dihydro vs. tetrahydro) .

  • Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example:

    Factor A (Fluorine Position)Factor B (Substituent)Factor C (Solvent)
    6-Fluoro-NO₂DMF
    8-Fluoro-OCH₃THF
  • Response Metrics : Measure reaction yield, purity, and regioselectivity. Apply ANOVA to identify significant variables .

Q. How can this compound be integrated into a theoretical framework for drug design?

Methodological Answer:

  • Pharmacophore Modeling : Map the fluorine atom and oxazine oxygen as hydrogen-bond acceptors. Compare with known benzodiazepine analogs (e.g., Impurity D(EP): 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione) to predict binding interactions .
  • DFT Calculations : Compute electrostatic potential surfaces to assess nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G* level to guide derivatization .
  • Structure-Activity Relationships (SAR) : Corporate steric/electronic parameters (Hammett σ, Taft ES) to rationalize substituent effects on bioavailability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Process Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce racemization. Validate scalability with PAT (Process Analytical Technology) tools like inline FTIR .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C. Quantify degradation products via LC-MS and identify hydrolysis pathways .
  • Arrhenius Modeling : Determine activation energy (Eₐ) for thermal degradation by incubating samples at 25–60°C. Extrapolate shelf-life using accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。